molecular formula C16H20O3 B14492144 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione CAS No. 63979-82-8

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione

Katalognummer: B14492144
CAS-Nummer: 63979-82-8
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: OYNOZYCJSZYBNV-GFJZJREDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is an organic compound with a complex structure that includes multiple prop-1-enyl groups attached to an oxolane-2,5-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione can be achieved through several methods. One common approach involves the dehydration of succinic acid using reagents such as acetyl chloride or phosphoryl chloride . Another method involves the catalytic hydrogenation of maleic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride. This process is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and other biomolecules through the formation of covalent bonds. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is unique due to its multiple prop-1-enyl groups, which confer distinct chemical properties and reactivity compared to simpler anhydrides. This makes it valuable in specialized applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

63979-82-8

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H20O3/c1-5-9-15(10-6-2)13(17)19-14(18)16(15,11-7-3)12-8-4/h5-12H,1-4H3/b9-5-,10-6+,11-7+,12-8+

InChI-Schlüssel

OYNOZYCJSZYBNV-GFJZJREDSA-N

Isomerische SMILES

C/C=C/C1(C(C(=O)OC1=O)(/C=C\C)/C=C/C)/C=C/C

Kanonische SMILES

CC=CC1(C(=O)OC(=O)C1(C=CC)C=CC)C=CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.